molecular formula C7H10ClN3O B13119871 3-Methoxypyridine-4-carboximidamide Hydrochloride

3-Methoxypyridine-4-carboximidamide Hydrochloride

Cat. No.: B13119871
M. Wt: 187.63 g/mol
InChI Key: QLFYEHJCOWENLR-UHFFFAOYSA-N
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Description

3-Methoxypyridine-4-carboximidamide Hydrochloride: is a chemical compound with the molecular formula C7H9N3O•HCl . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxypyridine-4-carboximidamide Hydrochloride typically involves the following steps:

    Carboximidamide Formation: The conversion of a carboxylic acid group to a carboximidamide group (-C(=NH)NH2).

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt.

The specific reaction conditions, such as temperature, pressure, and solvents, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxypyridine-4-carboximidamide Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group or the carboximidamide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reactions: These reactions often require specific catalysts and solvents to facilitate the substitution process.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-Methoxypyridine-4-carboximidamide Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in biochemical assays and as a reagent in various biological experiments.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methoxypyridine-4-carboximidamide Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxypyridine-4-carboximidamide Hydrochloride
  • 4-Pyridinecarboximidamide Hydrochloride

Comparison

3-Methoxypyridine-4-carboximidamide Hydrochloride is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63 g/mol

IUPAC Name

3-methoxypyridine-4-carboximidamide;hydrochloride

InChI

InChI=1S/C7H9N3O.ClH/c1-11-6-4-10-3-2-5(6)7(8)9;/h2-4H,1H3,(H3,8,9);1H

InChI Key

QLFYEHJCOWENLR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN=C1)C(=N)N.Cl

Origin of Product

United States

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